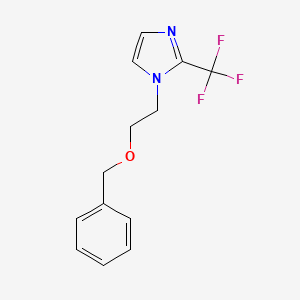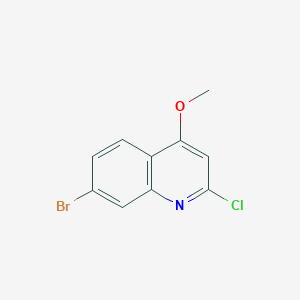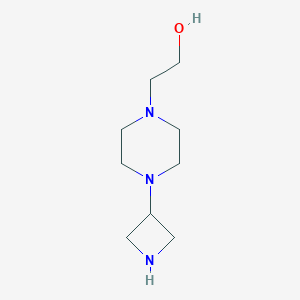
4-(3-Azetidinyl)-1-piperazineethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Azetidinyl)-1-piperazineethanol: is a chemical compound that features both azetidine and piperazine moieties. Azetidine is a four-membered nitrogen-containing ring, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule makes this compound an interesting compound for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azetidinyl)-1-piperazineethanol typically involves the reaction of azetidine derivatives with piperazine derivatives under specific conditions. One common method involves the use of azetidine-3-ol and piperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Azetidinyl)-1-piperazineethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The nitrogen atoms in the azetidine and piperazine rings can be reduced to form amines.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated compounds, alkylated compounds, and oxidized derivatives .
Applications De Recherche Scientifique
4-(3-Azetidinyl)-1-piperazineethanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-(3-Azetidinyl)-1-piperazineethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity . The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-(3-Azetidinyl)-1-piperazineethanol include:
- 1-(3-Azetidinyl)-4-methylpiperazine hydrochloride
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 4-(3-Azetidinyl)pyridine hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H19N3O |
|---|---|
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
2-[4-(azetidin-3-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C9H19N3O/c13-6-5-11-1-3-12(4-2-11)9-7-10-8-9/h9-10,13H,1-8H2 |
Clé InChI |
IDHJBRHDZRYASQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCO)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


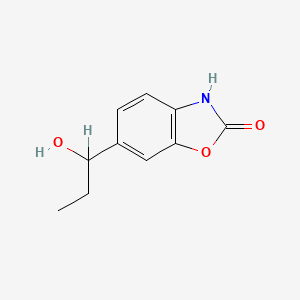
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)
![2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13935283.png)
![4'-Bromo-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13935287.png)

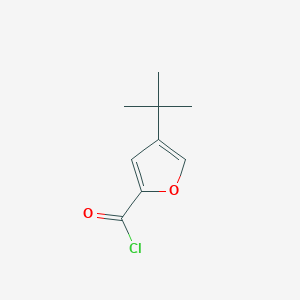
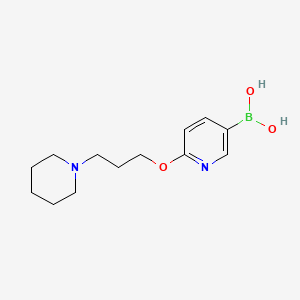
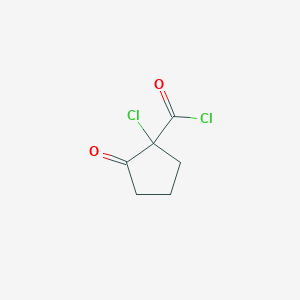
![6-[(6-Aminopyrimidin-4-yl)oxy]-1H-indole-3-carboxylic acid](/img/structure/B13935310.png)
